Microcin J25: A Technical Guide to its Discovery, Isolation, and Characterization
Microcin J25: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a potent antimicrobial peptide produced by Escherichia coli with a unique "lasso" structure that confers remarkable stability and a novel mechanism of action. This document provides a comprehensive technical overview of MccJ25, from its initial discovery and isolation to its genetic basis, biosynthesis, and dual mechanisms of antibacterial activity. Detailed experimental protocols for its purification and quantitative data on its efficacy are presented to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.
Discovery and Physicochemical Properties
First described in 1992, Microcin J25 was isolated from an Escherichia coli strain found in neonatal feces.[1][2][3] It is a 21-amino acid, ribosomally synthesized and post-translationally modified peptide (RiPP).[1][3] The peptide sequence is G¹-G-A-G-H⁵-V-P-E-Y-F¹⁰-V-G-I-G-T¹⁵-P-I-S-F-Y²⁰-G.[4][5]
MccJ25's most distinctive feature is its threaded lasso structure.[6] An isopeptide bond between the N-terminal glycine (B1666218) (Gly1) and the side-chain carboxyl group of glutamate (B1630785) at position 8 (Glu8) forms an eight-residue macrolactam ring.[1][7] The C-terminal tail (residues 9-21) is threaded through this ring and is locked in place by the bulky side chains of phenylalanine at position 19 (Phe19) and tyrosine at position 20 (Tyr20).[1][6][8] This unique topology, a[4]rotaxane, imparts exceptional stability to MccJ25, making it resistant to thermal degradation, extreme pH, and various proteases such as trypsin, chymotrypsin, and pepsin.[1][7]
| Property | Value | Reference |
| Amino Acid Residues | 21 | [4][5] |
| Molecular Weight | 2107 Da | [9][10] |
| Structure | Lariat protoknot ([4]rotaxane) | [11][12] |
| Isopeptide Bond | Gly1 (α-amino) - Glu8 (γ-carboxyl) | [1][7] |
| Steric Locks | Phe19, Tyr20 | [1][7] |
| Stability | High thermal and pH stability; protease resistant | [1][7] |
Biosynthesis and Genetic Determinants
The production and immunity of MccJ25 are encoded by a plasmid-borne gene cluster, mcjABCD.[5][13][14]
-
mcjA : This gene encodes the 58-amino acid precursor peptide, which includes a 37-residue N-terminal leader peptide and the 21-residue C-terminal core peptide that becomes the mature MccJ25.[5][14][15]
-
mcjB and mcjC : These genes encode the processing enzymes responsible for the post-translational modification of the McjA precursor. McjB is a protease, and McjC is an ATP/Mg2+-dependent enzyme that catalyzes the formation of the lactam ring.[5][15][16]
-
mcjD : This gene encodes an ABC transporter that confers immunity to the producing cell by actively exporting the mature MccJ25, thereby keeping the intracellular concentration below a toxic level.[5][13]
The biosynthesis of MccJ25 is a tightly regulated process that typically commences as the producing bacterial cells enter the stationary phase of growth.[17]
Caption: Biosynthesis of Microcin J25 from the mcjABCD gene cluster.
Mechanism of Action
MccJ25 exhibits a dual mechanism of action against susceptible Gram-negative bacteria.[4][18] The uptake into the target cell is an active process requiring the outer membrane receptor FhuA and the inner membrane proteins TonB, ExbD, ExbB, and SbmA.[1][5][18]
Inhibition of RNA Polymerase
The primary intracellular target of MccJ25 is the bacterial RNA polymerase (RNAP).[4][5] MccJ25 binds to the secondary channel of the RNAP, a pore through which nucleoside triphosphates (NTPs) are thought to enter to reach the enzyme's active site.[5][19] By obstructing this channel, MccJ25 effectively blocks transcription, leading to a cessation of cellular processes and ultimately cell death.[5][19]
Induction of Oxidative Stress
In addition to inhibiting transcription, MccJ25 can also act on the bacterial cell membrane.[4] It has been shown to inhibit the respiratory chain and stimulate the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂·⁻).[4][18] This increase in oxidative stress contributes to damage to the membrane's respiratory components and is an independent mechanism of cell killing.[4][18]
Caption: Dual mechanism of action of Microcin J25 in susceptible bacteria.
Antibacterial Activity
MccJ25 demonstrates potent activity against a range of Gram-negative bacteria, particularly those closely related to E. coli, including pathogenic strains of Salmonella and Shigella.[4][5] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| E. coli O157:H7 | 1.0 | 100 | [20] |
| E. coli K99 | 0.03 | - | [10] |
| E. coli 987P | 0.03 | - | [10] |
| E. coli CVCC1522 (ETEC) | 0.03 | - | [10] |
| Salmonella Pullorum CVCC1791 | 0.03 | 0.25 | [10][21] |
| Salmonella Pullorum CVCC534 | 8.0 | 8.0 | [21] |
| Salmonella Typhimurium ATCC14028 | 16.0 | 4.0 | [21] |
| Salmonella Newport | 25 µM (approx. 52.7 µg/mL) | - | [22] |
Note: MIC and MBC values can vary based on the specific strain and experimental conditions.
Experimental Protocols: Isolation and Purification of Microcin J25
The following is a consolidated protocol for the isolation and purification of MccJ25 from an overproducing E. coli strain (e.g., MC4100 carrying the pTUC202 plasmid).[4][7][11]
Caption: Experimental workflow for the isolation and purification of Microcin J25.
Materials and Reagents
-
E. coli strain harboring the MccJ25 expression plasmid (e.g., pTUC202).
-
Minimal medium (e.g., M9 or M63) supplemented with glucose, MgSO₄, thiamine, and appropriate antibiotics.[7][11]
-
Solid-phase extraction resin (e.g., Amberlite XAD-16 or Sep-Pak C18).[7][11]
-
Methanol (MeOH), Acetonitrile (ACN), Trifluoroacetic acid (TFA).
-
Reverse-Phase HPLC system with a C18 column.
-
Centrifuge, rotary evaporator.
Step-by-Step Methodology
-
Bacterial Culture: Inoculate an overnight culture of the MccJ25-producing E. coli strain into a large volume (e.g., 2-6 Liters) of minimal medium. Incubate at 37°C with shaking for 48-72 hours, or until the culture reaches the stationary phase.[4][7][11]
-
Harvesting the Supernatant: Centrifuge the culture at high speed (e.g., 8,000 x g for 20 minutes at 4°C) to pellet the bacterial cells. Carefully decant and collect the supernatant, which contains the secreted MccJ25.[11]
-
Solid-Phase Extraction (SPE):
-
Add a solid-phase extraction resin (e.g., Amberlite XAD-16) to the supernatant and stir for at least 1 hour to allow MccJ25 to bind to the resin.[7]
-
Alternatively, pass the supernatant through a pre-conditioned C18 cartridge (e.g., Sep-Pak).[11]
-
Wash the resin or cartridge with water to remove salts and other hydrophilic impurities.[7][11]
-
-
Elution: Elute the bound MccJ25 from the resin or cartridge using an organic solvent, such as methanol or an acetonitrile/water mixture (e.g., 30% v/v ACN with 0.1% TFA).[7][11]
-
Concentration: Remove the organic solvent from the eluate using a rotary evaporator. This will yield a concentrated, crude extract of MccJ25.[7]
-
Purification by RP-HPLC:
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., 50% MeOH in water).[7]
-
Clarify the resuspended extract by centrifugation or filtration.
-
Inject the clarified extract onto a preparative or semi-preparative C18 RP-HPLC column.
-
Elute MccJ25 using a linear gradient of acetonitrile (or methanol) in water with 0.1% TFA.
-
Collect the fractions corresponding to the MccJ25 peak, which can be identified by its characteristic retention time.
-
-
Analysis and Verification:
-
Assess the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass is approximately 2107 Da.[4]
-
Conclusion
Microcin J25 stands out as a promising antimicrobial agent due to its unique structural stability and potent, dual-action mechanism against pathogenic Gram-negative bacteria. The detailed understanding of its biosynthesis and the robust protocols for its isolation provide a solid foundation for further research. This guide offers the necessary technical information for scientists to explore MccJ25's full potential, from fundamental studies of its mechanism to its development as a next-generation therapeutic.
References
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- 12. deepdyve.com [deepdyve.com]
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- 18. Microcin J25 has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 20. Antibacterial Activity Evaluation of Microcin J25 against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant Microcin J25 Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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